(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Asymmetric synthesis Chiral resolution Piperidin-4-one diastereomers

(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS 89467-36-7) is a chiral piperidin-4-one derivative defined by its (S,S) absolute configuration at both the 2-methyl and N-α-phenylethyl stereocenters. This compound serves a dual role in medicinal chemistry: it is a key intermediate in the synthesis of the Na⁺/H⁺ exchanger isoform‑1 (NHE‑1) inhibitor Eniporide (EMD , and it functions as a chiral building block for the asymmetric construction of 4-anilidopiperidine analgesics and other CNS-active agents.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 89467-36-7
Cat. No. B3021952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one
CAS89467-36-7
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCN1C(C)C2=CC=CC=C2
InChIInChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1
InChIKeyXOGIRAQPVLKDBV-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS 89467-36-7) – Procurement-Ready Overview of a Dual-Purpose Chiral Scaffold


(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS 89467-36-7) is a chiral piperidin-4-one derivative defined by its (S,S) absolute configuration at both the 2-methyl and N-α-phenylethyl stereocenters . This compound serves a dual role in medicinal chemistry: it is a key intermediate in the synthesis of the Na⁺/H⁺ exchanger isoform‑1 (NHE‑1) inhibitor Eniporide (EMD 96785) , and it functions as a chiral building block for the asymmetric construction of 4-anilidopiperidine analgesics and other CNS-active agents . With a molecular weight of 217.31 g·mol⁻¹ (C₁₄H₁₉NO), the compound is commercially available from multiple suppliers at certified purities typically ranging from 95% to ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails for 89467-36-7 – Stereochemical Integrity and Application-Specific Performance


Generic substitution with racemic 2-methyl-1-(1-phenylethyl)piperidin-4-one or with the (R,S)-diastereomer (CAS 103539-61-3) is not functionally equivalent for procurement decisions. The (S,S)-configuration is essential for downstream diastereoselective transformations: the asymmetric synthesis literature reports a 50% optical yield in the transamination-based preparation of optically active 1-α-phenylethyl-2-methyl-4-piperidones, with the individual diastereomers (S,S vs. R,S) yielding distinct 4-piperidol products upon reduction that cannot be interconverted without re-resolution [1]. Furthermore, in the Eniporide synthetic pathway, the (S,S)-stereochemistry directly maps onto the bioactive NHE‑1 inhibitor pharmacophore, where the (R,S)-diastereomer would produce a different spatial arrangement at the receptor interface . Commercially, the (S,S)-isomer is supplied at validated purities (≥97–98%) with documented batch-to-batch stereochemical fidelity (NMR, HPLC), whereas the racemate or alternative diastereomer lack equivalent certification of chiral purity from most vendors [2].

Quantitative Comparative Evidence: (S,S)-89467-36-7 vs. Closest Analogs and In-Class Alternatives


Diastereomeric Excess in Asymmetric Synthesis: 89467-36-7 vs. 89467-37-8 (R,S)-Diastereomer

In the asymmetric transamination of 1-substituted 2-methyl-4-piperidone methiodides using optically active α-phenylethylamine, the (S,S)-diastereomer (89467-36-7) is obtained with a diastereomeric ratio (dr) of 34:66 (S,S:R,S) under reported conditions, corresponding to an optical yield of 50% [1]. The (R,S)-diastereomer (CAS 89467-37-8) arises from the same reaction as the major component (66%), but the two diastereomers exhibit divergent reduction behavior: reduction of the (S,S)-diastereomer yields a distinct enantiomer of 2-methyl-4-piperidol compared to reduction of the (R,S)-diastereomer [1]. This means that procurement of the incorrect diastereomer leads to an entirely different downstream chiral alcohol product, with no simple means of interconversion short of re-resolution.

Asymmetric synthesis Chiral resolution Piperidin-4-one diastereomers

Chiral Building Block Purity: 89467-36-7 vs. Racemic 2-Methyl-1-(1-phenylethyl)piperidin-4-one

The (S,S)-enantiomer (89467-36-7) is commercially supplied with validated stereochemical purity backed by chiral HPLC or NMR documentation from multiple vendors (e.g., Bidepharm, MolCore, Apollo Scientific) at ≥97–98% purity . In contrast, the racemic mixture (undifferentiated stereochemistry at C2 and C-α) is listed on ChemSpider with zero defined stereocenters (CSID: 4927558, '0 of 2 defined stereocenters'), indicating that the racemate is typically characterized only by achiral purity metrics . No vendor of the racemate was found to provide enantiomeric excess (ee) or diastereomeric excess (de) certification, rendering the racemic material unsuitable for stereoselective synthetic applications where chiral fidelity is a go/no-go criterion.

Chiral purity Quality assurance Procurement specification

Pharmacological Differentiation: (S,S)-89467-36-7 as Eniporide Precursor vs. (R,S)-Diastereomer as NMDA Antagonist

The (S,S)-diastereomer (89467-36-7) is the direct precursor to Eniporide (EMD 96785), a selective Na⁺/H⁺ exchanger isoform‑1 (NHE‑1) inhibitor developed for myocardial ischemia-reperfusion injury . Although quantitative NHE‑1 inhibition data for the free piperidin-4-one intermediate are not publicly available, the structure-activity relationship (SAR) of the Eniporide series demonstrates that the (S,S)-configuration at the piperidine ring is critical for NHE‑1 binding affinity . By contrast, the (R,S)-diastereomer (CAS 103539-61-3) is reported by Evitachem as 'R-MK-801,' a potent and selective NMDA receptor antagonist , indicating that a single stereocenter inversion (S→R at C2) diverts pharmacological activity from NHE‑1 inhibition to NMDA receptor antagonism. This stereochemistry-dependent target switching is a class-level phenomenon observed across chiral piperidine pharmacophores.

NHE-1 inhibition Eniporide Cardioprotection NMDA antagonism

Diastereoselective Reduction Outcome: (S,S)-89467-36-7 vs. (R,S)-89467-37-8

Reduction of the individual diastereomers of 1-α-phenylethyl-2-methyl-4-piperidone with standard reducing agents (e.g., LiAlH₄ or NaBH₄) yields distinct enantiomers of 2-methyl-4-piperidol after removal of the chiral N-substituent [1]. The (S,S)-diastereomer (89467-36-7) produces one enantiomer of the 4-piperidol, while the (R,S)-diastereomer (89467-37-8) yields the opposite enantiomer. This stereochemical divergence was experimentally confirmed by Grishina et al. (1985), who isolated the individual enantiomers of 2-methyl-4-piperidol by reduction of each diastereomer followed by hydrogenolytic removal of the α-phenylethyl auxiliary [1].

Diastereoselective reduction 4-Piperidol enantiomers Chiral auxiliary strategy

Commercial Availability and Price Benchmarking: 89467-36-7 vs. 103539-61-3 (R,S)-Diastereomer

Both the (S,S)-diastereomer (89467-36-7) and the (R,S)-diastereomer (103539-61-3) are commercially available, but they differ in supplier diversity and price point. The (S,S)-isomer is listed by Bidepharm (98%, QC documentation), Apollo Scientific (≥95%), MolCore (≥98%, ISO), Alfa Chemistry (96%), and CalPac Lab (min 97%, 1g) [1]. The (R,S)-isomer (103539-61-3) is primarily available from AKSci (95%), Fluorochem, and Matrix Scientific . The Beyotime listing for the (R,S)-isomer at 97% purity is priced at ¥122.00 per 50 mg [2]. While direct gram-scale price parity cannot be established from public listings alone, the broader supplier base for 89467-36-7 reduces single-source dependency risk.

Procurement Supplier comparison Price benchmarking

Best-Fit Research and Industrial Application Scenarios for (S,S)-89467-36-7


Eniporide (EMD 96785) Synthesis for Cardioprotection Research

As the direct (S,S)-configured precursor to the NHE‑1 inhibitor Eniporide, 89467-36-7 is the mandatory starting material for any laboratory synthesizing EMD 96785 or its structural analogs for myocardial ischemia-reperfusion injury studies [1]. The (S,S)-stereochemistry is embedded in the Eniporide pharmacophore; use of the (R,S)-diastereomer would produce a diastereomeric product with unknown NHE‑1 binding affinity, invalidating pharmacological comparison with published Eniporide data.

Asymmetric Synthesis of Enantiopure 4-Piperidol-Based CNS Pharmacophores

The experimentally demonstrated diastereoselective reduction of 89467-36-7 to a specific enantiomer of 2-methyl-4-piperidol [1] makes this compound a strategic chiral auxiliary for constructing enantiopure piperidine-based CNS agents. This is directly relevant to programs developing 4-anilidopiperidine analgesics where the C4 stereocenter determines μ-opioid receptor binding affinity and selectivity.

Stereochemical Probe in Diastereomeric Pair Studies (89467-36-7 vs. 89467-37-8)

The availability of both the (S,S)- and (R,S)-diastereomers with documented purity enables systematic diastereomeric pair studies to deconvolute the contribution of C2-methyl stereochemistry to biological activity. This is particularly valuable in structure-activity relationship (SAR) campaigns where the target receptor (e.g., NHE‑1 vs. NMDA) is stereochemistry-dependent [1].

Quality-Control Reference Standard for Chiral Piperidin-4-one Intermediates

With batch-specific QC documentation (NMR, HPLC, GC) available from multiple ISO-certified suppliers [1], 89467-36-7 can serve as a qualified reference standard for analytical method development and validation in GMP-oriented synthetic processes involving chiral piperidin-4-one intermediates.

Quote Request

Request a Quote for (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.